3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C12H11ClN6O |
|---|---|
Molecular Weight |
290.71 g/mol |
IUPAC Name |
3-chloro-N-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H11ClN6O/c1-7-8(6-15-18(7)2)16-12(20)10-9(13)11-14-4-3-5-19(11)17-10/h3-6H,1-2H3,(H,16,20) |
InChI Key |
ORKQDZHCEJAFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=NN3C=CC=NC3=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxamide with a suitable pyrimidine precursor under cyclization conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield oxides or reduced forms of the compound .
Scientific Research Applications
3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly as kinase inhibitors for cancer treatment.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Biology: It serves as a probe to study various biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell growth and proliferation, making it a potential therapeutic agent for cancer . The exact molecular targets and pathways involved depend on the specific biological context and the type of kinase being inhibited .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory activity and potential therapeutic applications.
1H-pyrazolo[3,4-b]pyridine: A related compound with similar structural features and biological activities.
Uniqueness
3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and for studying various biological processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
